N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride
Description
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride is a synthetic small molecule featuring a bicyclic thiazolo[5,4-c]pyridine core. The compound is structurally characterized by:
- A 4-(isopropylsulfonyl)benzamide moiety at position 2, contributing polarity and hydrogen-bonding capacity due to the sulfonamide group.
- A hydrochloride salt formulation to improve aqueous solubility for pharmacological applications.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (discussed below) highlight the importance of substituent modifications on physicochemical and biological properties.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-propan-2-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2.ClH/c1-16(2)31(28,29)19-10-8-18(9-11-19)22(27)25-23-24-20-12-13-26(15-21(20)30-23)14-17-6-4-3-5-7-17;/h3-11,16H,12-15H2,1-2H3,(H,24,25,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPAHNYRBDLMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridine core, followed by the introduction of the benzyl group and the isopropylsulfonylbenzamide moiety. Common reagents used in these reactions include thionyl chloride, benzyl bromide, and isopropylsulfonyl chloride. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It might find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related thiazolo[5,4-c]pyridine derivatives from the evidence:
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The tert-butyl group in increases logP (lipophilicity), favoring blood-brain barrier penetration, whereas the isopropylsulfonyl group in the target compound offers moderate hydrophobicity with improved solubility due to the sulfonamide.
Electronic and Steric Modifications :
- The nitro group in is strongly electron-withdrawing, which may reduce nucleophilic susceptibility but increase oxidative stress in biological systems.
- The tetrazole in acts as a bioisostere for carboxylic acids, improving bioavailability and resistance to enzymatic degradation.
Salt Formulations: Hydrochloride salts (e.g., and the target compound) enhance aqueous solubility, critical for intravenous administration.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(isopropylsulfonyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by its complex thiazolo-pyridine structure, which plays a crucial role in its biological activity. The IUPAC name for this compound is This compound . Its molecular formula is with a molecular weight of 230.33 g/mol.
Research indicates that derivatives of the thiazolo-pyridine class exhibit various pharmacological effects primarily through the modulation of adrenergic receptors. For instance, studies have shown that compounds featuring the thiazolo-pyridine core can act as selective beta3-adrenoceptor agonists, which are significant in treating metabolic disorders and obesity .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazolo-pyridine derivatives. These compounds exhibit significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress . The antioxidant activity was assessed using various assays including DPPH and FRAP.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits the pro-inflammatory enzyme 5-lipoxygenase with IC50 values in the sub-micromolar range . This suggests potential therapeutic applications in inflammatory diseases.
Antiproliferative Activity
The antiproliferative effects of this compound have also been investigated. It has shown efficacy against specific cancer cell lines, indicating its potential use in oncology .
Case Studies
- Study on Beta-Adrenoceptor Modulation : A study investigated the binding affinity and functional activity of thiazolo-pyridine derivatives on human beta-adrenoceptors. The results indicated that certain analogues exhibited high selectivity towards beta3-adrenoceptors and showed promise as therapeutic agents for metabolic syndromes .
- Antioxidant and Anti-inflammatory Study : A series of synthesized compounds were tested for their antioxidant and anti-inflammatory properties. Among them, this compound demonstrated significant inhibition of oxidative stress markers and inflammatory cytokines in cell cultures .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimization strategies for this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of thiazolo-pyridine derivatives and sulfonylation. A critical step is the introduction of the isopropylsulfonyl group via nucleophilic substitution under controlled anhydrous conditions. Optimization requires Design of Experiments (DoE) to evaluate variables like temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst efficiency (e.g., Pd/C for hydrogenation). Reaction progress should be monitored using HPLC or LC-MS to minimize side products .
Q. How can researchers confirm structural integrity and purity?
- Methodological Answer : Structural confirmation relies on combined spectroscopic techniques:
- 1H/13C NMR : Verify benzyl and tetrahydrothiazolo-pyridine ring proton environments.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₄H₂₈ClN₃O₂S₂).
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing. Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .
Q. What are the solubility and stability considerations for experimental handling?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility but may degrade under basic conditions. Stability studies (e.g., 24–72 hours in PBS at pH 7.4) should precede biological assays. Use lyophilization for long-term storage. Solubility in DMSO (≥10 mM) is critical for in vitro dose-response experiments .
Advanced Research Questions
Q. How to identify and validate biological targets for this compound?
- Methodological Answer : Target identification combines computational docking (e.g., AutoDock Vina) with functional assays. For example:
- Enzyme inhibition assays : Screen against bacterial phosphopantetheinyl transferases (PPTases) due to structural similarity to known inhibitors .
- CRISPR-Cas9 knockouts : Validate target relevance in bacterial proliferation pathways. Dose-dependent inhibition (IC₅₀) should correlate with MIC values in antimicrobial assays .
Q. What experimental designs address contradictions in biochemical pathway data?
- Methodological Answer : Contradictions (e.g., off-target effects vs. primary enzyme inhibition) require orthogonal assays:
- Metabolomics profiling : Track pathway perturbations via LC-MS/MS.
- Isobologram analysis : Assess synergism/antagonism with co-administered antibiotics. Statistical validation (e.g., ANOVA with post-hoc tests) ensures reproducibility .
Q. How to optimize reaction yields while minimizing byproducts?
- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables like reaction time, stoichiometry, and catalyst loading. For example:
- Central Composite Design (CCD) : Optimize benzyl group coupling efficiency (yield improved from 45% to 72% in pilot studies).
- Green chemistry principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What computational tools predict metabolic fate and toxicity?
- Methodological Answer : Use in silico platforms:
- SwissADME : Predict CYP450 metabolism and blood-brain barrier permeability.
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks. Cross-validate with zebrafish embryo toxicity models (LC₅₀ > 100 µM acceptable for preclinical studies) .
Q. How to resolve discrepancies between in silico predictions and experimental bioactivity?
- Methodological Answer : Discrepancies often arise from force field inaccuracies or solvent effects. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
